

# N-((S)-1-phenylethyl)acrylamide CAS number and identifiers

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## Compound of Interest

Compound Name: N-((S)-1-phenylethyl)acrylamide

Cat. No.: B3059462

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## Technical Guide: N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-((S)-1-phenylethyl)acrylamide**, a chiral monomer increasingly utilized in the development of advanced materials, particularly for enantioselective applications. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis and subsequent polymerization, and its primary application in chiral chromatography.

## Core Data: Identifiers and Physicochemical Properties

**N-((S)-1-phenylethyl)acrylamide** is a chiral molecule distinguished by the presence of a stereogenic center on the phenylethyl group. This chirality is the basis for its utility in creating materials for enantioselective separations. The key identifiers and properties of this compound are summarized in the table below.

Identifier Type	Data
CAS Number	19035-71-3
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO
Molecular Weight	175.23 g/mol
IUPAC Name	N-[(1S)-1-phenylethyl]prop-2-enamide
Synonyms	(S)-N-(1-phenylethyl)acrylamide
Canonical SMILES	C=CC(=O)N--INVALID-LINK--C1=CC=CC=C1
Physical State	Solid

## Experimental Protocols

A detailed experimental protocol for the synthesis of **N-((S)-1-phenylethyl)acrylamide** and its subsequent polymerization to form a chiral stationary phase is provided below.

### Synthesis of N-((S)-1-phenylethyl)acrylamide Monomer

The synthesis of **N-((S)-1-phenylethyl)acrylamide** can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.<sup>[1][2]</sup>

Materials:

- (S)-1-phenylethylamine
- Acryloyl chloride
- Dichloromethane (DCM)
- Triethylamine (TEA) or aqueous sodium hydroxide (NaOH)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **N-((S)-1-phenylethyl)acrylamide**.

## Polymerization of N-((S)-1-phenylethyl)acrylamide for Chiral Stationary Phase Preparation

This protocol describes the "grafting to" method for preparing a poly-(S)-N-(1-phenylethyl)acrylamide-based chiral stationary phase (CSP).[3]

#### Materials:

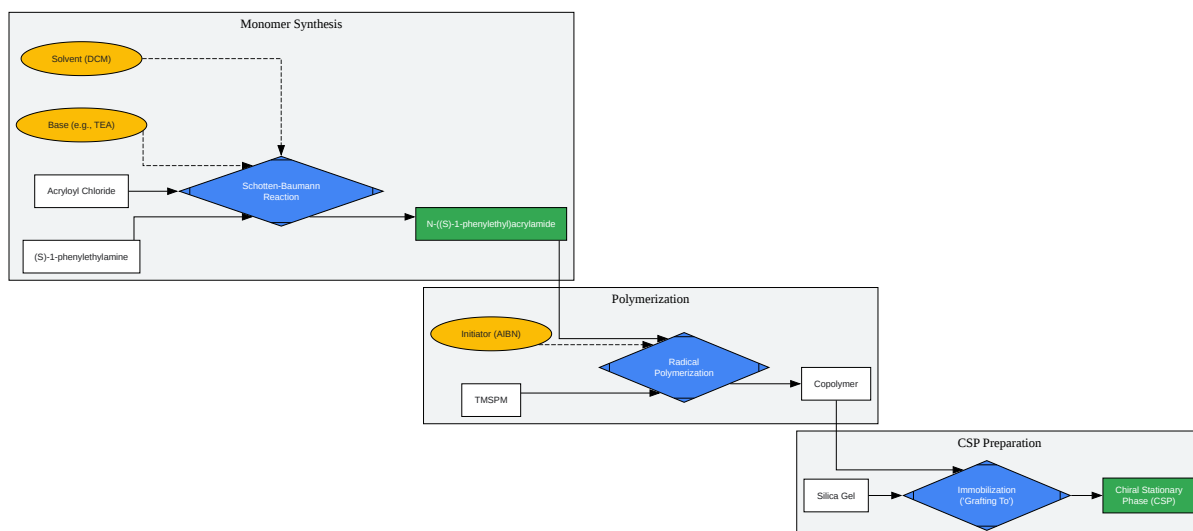
- **N-((S)-1-phenylethyl)acrylamide** monomer
- Trimethoxysilylpropyl methacrylate (TMSPM)
- Azobisisobutyronitrile (AIBN) as initiator
- Toluene (anhydrous)
- Silica gel
- Standard polymerization glassware

#### Procedure:

- In a polymerization tube, dissolve **N-((S)-1-phenylethyl)acrylamide** and TMSPM (e.g., in a 95:5 molar ratio) in anhydrous toluene.[3]
- Add AIBN as a radical initiator.
- Degas the solution by several freeze-pump-thaw cycles.
- Seal the tube under vacuum and heat at a controlled temperature (e.g., 60-70 °C) for 24 hours to effect copolymerization.
- After polymerization, precipitate the copolymer by pouring the solution into a non-solvent like methanol or hexane.
- Filter and dry the copolymer under vacuum.
- Characterize the copolymer by <sup>1</sup>H-NMR to determine the monomer ratio.[3]
- Immobilize the copolymer onto silica gel by refluxing a suspension of the copolymer and silica gel in a suitable solvent (e.g., toluene) for several hours.
- Filter the resulting chiral stationary phase, wash with solvent, and dry under vacuum.

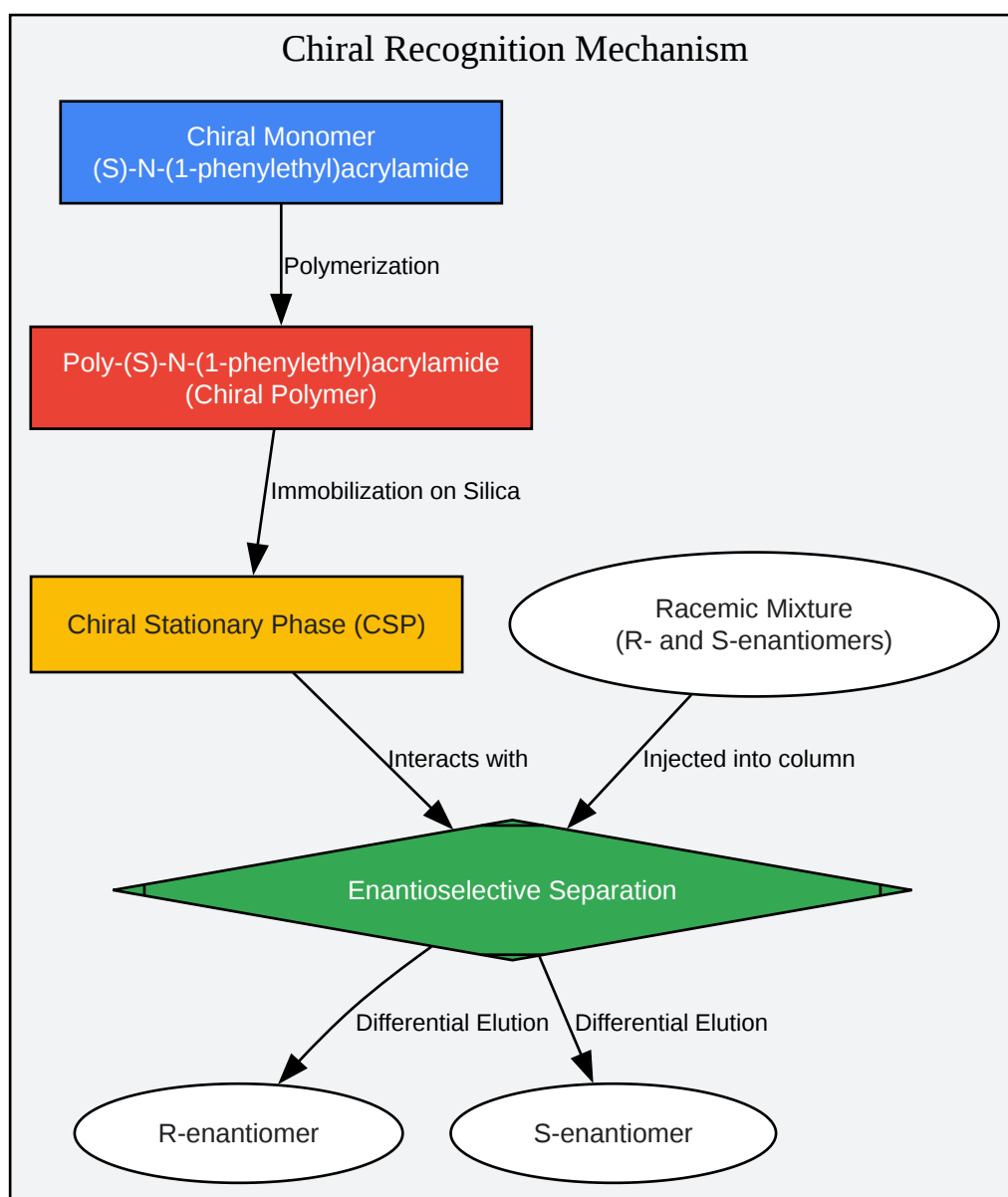
## Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual basis for the material's application in chiral separations.



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Caption: Synthesis workflow for **N-((S)-1-phenylethyl)acrylamide** and its polymerization.



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Caption: Logical flow of chiral recognition using a poly-(S)-N-(1-phenylethyl)acrylamide CSP.

## Biological Activity and Applications

The primary application of **N-((S)-1-phenylethyl)acrylamide** is as a monomer for the synthesis of chiral polymers used in chromatography.[3] These polymers form the basis of chiral stationary phases (CSPs) that are highly effective in separating enantiomers of various chiral compounds.[3][4] The chiral recognition ability of these CSPs is attributed to the specific

stereochemistry of the polymer backbone, which creates a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

As for the direct biological activity of **N-((S)-1-phenylethyl)acrylamide**, there is limited information available in the public domain. However, it is important to note that acrylamide and some of its derivatives are known to have biological effects. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen. Therefore, appropriate safety precautions should be taken when handling **N-((S)-1-phenylethyl)acrylamide** and its derivatives. Some other acrylamide derivatives have been investigated for their potential as antiallergic or anticancer agents, but specific studies on the biological signaling pathways affected by **N-((S)-1-phenylethyl)acrylamide** are not currently available. The main focus of research on this compound has been its application in materials science for chiral separations.

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